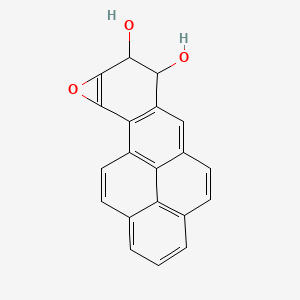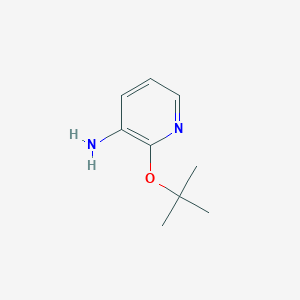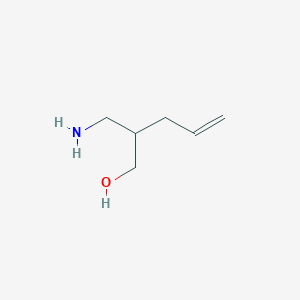![molecular formula C14H13F3O2 B13331142 Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13331142.png)
Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Cycloaddition Reactions: Formation of the bicyclic core through [2+2] cycloaddition reactions.
Functional Group Transformations: Introduction of the carboxylic acid group through oxidation reactions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Materials Science: Application in the design of novel materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism by which Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-(1S,4S,5S)-1-(4-methylphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
Rel-(1S,4S,5S)-1-(4-chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: Contains a chlorine atom instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
This detailed article provides a comprehensive overview of Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[211]hexane-5-carboxylic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H13F3O2 |
|---|---|
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
(1S,4S,5S)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19)/t8-,11+,13+/m0/s1 |
InChI-Schlüssel |
FOGPQGGRXATHKG-RLCGTCKNSA-N |
Isomerische SMILES |
C1C[C@@]2(C[C@H]1[C@@H]2C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Kanonische SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331067.png)
![1-(Bromomethyl)spiro[4.4]nonane](/img/structure/B13331076.png)



![6-Chloro-2-propylimidazo[1,2-A]pyridine](/img/structure/B13331101.png)

![3-Iodo-5,5-dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13331115.png)
![1-(Chloromethyl)spiro[4.4]nonane](/img/structure/B13331118.png)
![2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13331125.png)
![2-(2-Fluoropyridin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B13331132.png)



